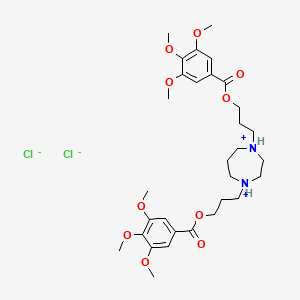

Dilazep dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]-1,4-diazepane-1,4-diium-1-yl]propyl 3,4,5-trimethoxybenzoate;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44N2O10.2ClH/c1-36-24-18-22(19-25(37-2)28(24)40-5)30(34)42-16-8-12-32-10-7-11-33(15-14-32)13-9-17-43-31(35)23-20-26(38-3)29(41-6)27(21-23)39-4;;/h18-21H,7-17H2,1-6H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILIWRRWAWKXRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OCCC[NH+]2CCC[NH+](CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46Cl2N2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017379 | |

| Record name | Dilazep hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

677.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20153-98-4 | |

| Record name | Dilazep dihydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020153984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilazep hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (tetrahydro-1H-1,4-diazepine-1,4(5H)-diyl)di(propane-1,3-diyl) bis(3,4,5-trimethoxybenzoate) dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dilazep Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: A Dual-Pronged Approach

Dilazep (B1670637) dihydrochloride (B599025), a potent coronary and cerebral vasodilator, exerts its therapeutic effects primarily through a dual mechanism involving the potentiation of adenosine (B11128) signaling and, at higher concentrations, direct calcium channel antagonism.[1][2] Its principal action is the inhibition of adenosine reuptake, leading to an accumulation of endogenous adenosine in the interstitial fluid.[3][4] This elevated adenosine concentration subsequently activates cell surface adenosine receptors, triggering a cascade of intracellular events that result in vasodilation and the inhibition of platelet aggregation.[5]

Primary Mechanism: Adenosine Uptake Inhibition

Dilazep is a potent inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1), a transmembrane protein responsible for the facilitated diffusion of nucleosides, including adenosine, across the cell membrane.[5][6] By binding to and blocking ENT1, Dilazep effectively prevents the re-entry of adenosine into cells, thereby increasing its extracellular concentration.[4][5] This leads to the enhanced activation of adenosine receptors, particularly the A2A subtype, which are predominantly expressed in vascular smooth muscle cells and platelets.[5][7]

The inhibition of ENT1 by Dilazep is competitive and occurs at nanomolar concentrations, highlighting its potency.[8] Molecular dynamics simulations suggest that one of the trimethoxyphenyl rings of the Dilazep molecule competitively occupies the orthosteric site of hENT1, mimicking the adenosyl moiety of adenosine. The other trimethoxyphenyl ring gets lodged in an opportunistic site near the extracellular side, preventing the conformational changes necessary for adenosine transport.

Secondary Mechanism: Calcium Channel Blockade

In addition to its primary action on adenosine transport, Dilazep exhibits intrinsic calcium antagonistic properties, particularly at higher concentrations (in the micromolar range).[1][2] This effect is independent of its adenosine-potentiating action.[2] Studies have shown that Dilazep can directly inhibit L-type voltage-gated calcium channels, reducing the influx of calcium into vascular smooth muscle and cardiac muscle cells.[7] This reduction in intracellular calcium contributes to its vasodilatory and negative inotropic effects.[7] The order of potency for this calcium entry blocking effect is generally considered to be less than that of established calcium channel blockers like verapamil (B1683045) and diltiazem.[7]

Signaling Pathways

The physiological effects of Dilazep are mediated by distinct signaling pathways initiated by its dual mechanisms of action.

Adenosine-Mediated Vasodilation

The vasodilatory effect of Dilazep is primarily a consequence of enhanced adenosine A2A receptor signaling in vascular smooth muscle cells. The binding of adenosine to A2A receptors, which are Gs protein-coupled receptors, activates adenylyl cyclase.[5] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and opens ATP-sensitive potassium (K-ATP) channels. The resulting efflux of potassium ions leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, and ultimately, smooth muscle relaxation and vasodilation.[9][10]

Inhibition of Platelet Aggregation

Dilazep's antiplatelet effects are also mediated by the potentiation of adenosine signaling. Increased extracellular adenosine activates A2A receptors on platelets, leading to the stimulation of adenylyl cyclase and a rise in intracellular cAMP.[5] Elevated cAMP levels activate PKA, which then phosphorylates several target proteins that inhibit platelet activation and aggregation.[11] This includes the inhibition of phospholipase C (PLC), leading to reduced inositol (B14025) trisphosphate (IP3) formation and subsequent calcium mobilization from dense granules.[11] PKA also phosphorylates vasodilator-stimulated phosphoprotein (VASP), which is involved in actin cytoskeleton reorganization necessary for platelet shape change.[4]

Quantitative Data

The following tables summarize key quantitative data related to the pharmacological activity of Dilazep dihydrochloride.

Table 1: Inhibitory Potency of Dilazep on Equilibrative Nucleoside Transporters (ENTs)

| Transporter | Assay Type | Cell Line/System | IC50 / Ki Value | Reference |

| hENT1 | [³H]NBMPR displacement | Human Erythrocyte Membranes | Ki: 0.41 nM | [6] |

| hENT1 | Adenosine Uptake Inhibition | PK15NTD cells expressing hENT1 | IC50: 17.5 nM | [5] |

| hENT2 | Adenosine Uptake Inhibition | PK15NTD cells expressing hENT2 | IC50: 8,800 nM | [5] |

| rENT2 | Adenosine Uptake Inhibition | H9c2 rat cells | IC50: 8,800 nM | [5] |

| hENT1 | [³H]NBMPR displacement | Yeast cells expressing hENT1 | Apparent Ki: Similar to previously reported values | [2] |

| hENT2 | - | - | Ki: 134 µM | [12] |

Table 2: Hemodynamic Effects of Intravenous Dilazep in Humans

| Parameter | Dosage | Patient Population | Change from Baseline | Reference |

| Systolic Blood Pressure | 0.2 mg/kg IV | 12 patients with mild to moderate hypertension | ↓ 13.3 mm Hg (average) | [3][13] |

| Diastolic Blood Pressure | 0.2 mg/kg IV | 12 patients with mild to moderate hypertension | ↓ 10.6 mm Hg (average) | [3][13] |

| Heart Rate | 0.2 mg/kg IV | 12 patients with mild to moderate hypertension | ↑ (transiently) | [3] |

| Upper Limb Blood Flow | 0.2 mg/kg IV | 12 patients with mild to moderate hypertension | ↑ 32% | [3] |

| Vascular Resistance | 0.2 mg/kg IV | 12 patients with mild to moderate hypertension | ↓ 29% | [3] |

| Coronary Resistance | 0.2 mg/kg IV | 18 patients undergoing cardiac catheterization | ↓ from 1.0 to 0.5 mm Hg x min x ml⁻¹ | [1][13] |

| Coronary Diameter | 0.2 mg/kg IV | 4 patients undergoing quantitative angiography | ↑ 23% | [1][13] |

Table 3: Effects of Oral Dilazep on Hemodynamic Parameters in Anginal Patients

| Parameter | Dosage | Change from Baseline | Reference |

| Systemic Vascular Resistance | 200-400 mg | ↓ from 1666 to 1367 dyn·s·cm⁻⁵ | [6] |

| Left Ventricular End-Diastolic Pressure | 200-400 mg | ↓ from 16.5 to 12 mm Hg | [6] |

| Heart Rate | 200-400 mg | ↑ from 74 to 84 beats/min | [6] |

| Coronary Resistance | 200-400 mg | ↓ 42% | [6] |

| Mean Coronary Arterial Diameter | 200-400 mg | ↑ 22-25% | [6] |

Experimental Protocols

Protocol 1: Radiolabeled Adenosine Uptake Inhibition Assay

This protocol outlines a general method for determining the inhibitory effect of Dilazep on ENT1-mediated adenosine uptake in a cellular system.

Materials:

-

Cell line stably expressing human ENT1 (e.g., PK15NTD-hENT1 cells)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

-

[³H]-Adenosine (radiolabeled)

-

Unlabeled adenosine

-

This compound solutions of varying concentrations

-

Scintillation cocktail

-

Microplate scintillation counter

Methodology:

-

Cell Culture: Seed the hENT1-expressing cells in a 96-well plate at an appropriate density and culture overnight to allow for adherence.

-

Inhibitor Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells once with transport buffer. Add transport buffer containing various concentrations of Dilazep to the wells. Incubate for 15-30 minutes at room temperature.

-

Initiation of Uptake: Initiate the uptake reaction by adding a mixture of [³H]-adenosine and unlabeled adenosine to achieve the desired final concentration (e.g., 10 nM [³H]-Adenosine).[14]

-

Incubation: Incubate the plate for a predetermined time (e.g., 2 minutes) at room temperature to allow for adenosine uptake.[14]

-

Termination of Uptake: Stop the uptake by rapidly washing the cells multiple times with ice-cold transport buffer to remove extracellular radiolabel.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of Dilazep relative to the control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Whole-Cell Patch-Clamp Assay for Calcium Channel Blockade

This protocol provides a general framework for assessing the inhibitory effect of Dilazep on L-type voltage-gated calcium channels using the whole-cell patch-clamp technique.

Materials:

-

A suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing the Cav1.2 channel subunit) or primary cells like ventricular myocytes.

-

External (bath) solution containing a charge carrier for Ca²⁺ channels (e.g., Ba²⁺) and blockers for Na⁺ and K⁺ channels.

-

Internal (pipette) solution with appropriate ionic composition.

-

Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

This compound solutions of varying concentrations.

Methodology:

-

Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment. On the day of the experiment, place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ and fire-polish the tip. Fill the pipette with the internal solution.

-

Giga-ohm Seal Formation: Under microscopic guidance, approach a target cell with the pipette while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a giga-ohm seal (resistance > 1 GΩ).

-

Whole-Cell Configuration: After achieving a stable seal, apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.

-

Data Acquisition: Switch the amplifier to voltage-clamp mode. Compensate for pipette and whole-cell capacitance. Apply a voltage protocol to elicit L-type Ca²⁺ currents (e.g., hold at -80 mV and apply depolarizing steps to +10 mV).

-

Drug Application: Establish a stable baseline recording in the control external solution. Perfuse the cell with solutions containing increasing concentrations of Dilazep and record the effect on the calcium current.

-

Washout: Perform a washout by perfusing with the control solution to check for the reversibility of the block.

-

Data Analysis: Measure the peak amplitude of the inward calcium current at each concentration of Dilazep. Calculate the percentage of inhibition for each concentration relative to the baseline current. Determine the IC50 value by fitting the data to a dose-response curve.[3]

Conclusion

The mechanism of action of this compound is multifaceted, with its primary therapeutic effects stemming from the potent inhibition of adenosine uptake via ENT1. This leads to an accumulation of extracellular adenosine, which in turn activates A2A receptors to induce vasodilation and inhibit platelet aggregation through cAMP-mediated signaling pathways. A secondary, direct calcium channel blocking activity contributes to its overall cardiovascular effects, particularly at higher concentrations. This dual mechanism underscores its efficacy as a coronary and cerebral vasodilator and provides a strong rationale for its clinical use in ischemic conditions. Further research into the precise kinetics of its interaction with ENT1 and its downstream signaling targets will continue to refine our understanding of this important therapeutic agent.

References

- 1. Effects of dilazep on coronary and systemic hemodynamics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Time-resolved characterization of cAMP/PKA-dependent signaling reveals that platelet inhibition is a concerted process involving multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dilazep Analogues for the Study of Equilibrative Nucleoside Transporters 1 and 2 (ENT1 and ENT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 7. The Role of Adenosine A2A Receptor, CYP450s, and PPARs in the Regulation of Vascular Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multiple Computational Approaches for Predicting Drug Interactions with Human Equilibrative Nucleoside Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structures of human ENT1 in complex with adenosine reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intravenous dilazep reduces blood pressure and peripheral vascular resistance in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Dilazep Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Dilazep dihydrochloride (B599025), a potent coronary vasodilator and adenosine (B11128) uptake inhibitor. The document details a two-step synthetic pathway, commencing with commercially available starting materials, and offers thorough experimental protocols for each stage. A summary of the key chemical and physical properties of Dilazep dihydrochloride is presented in a structured tabular format for clarity and ease of comparison. Furthermore, this guide includes a visualization of the compound's primary signaling pathway, offering insights into its mechanism of action.

Introduction

Dilazep, chemically described as 1,4-bis[3-(3,4,5-trimethoxybenzoyloxy)propyl]homopiperazine, is a cardiovascular drug that exhibits significant vasodilatory and antiplatelet effects.[1][2] Its therapeutic action is primarily attributed to the inhibition of adenosine uptake, which potentiates the physiological effects of endogenous adenosine, a key regulator of blood flow and platelet function.[2][3] The dihydrochloride salt of Dilazep is the commonly used pharmaceutical form due to its enhanced stability and solubility. This guide serves as a technical resource for researchers and professionals engaged in the study and development of Dilazep and related compounds.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the preparation of the key intermediate, N,N'-bis(3-hydroxypropyl)homopiperazine, followed by its esterification with 3,4,5-trimethoxybenzoyl chloride and subsequent conversion to the dihydrochloride salt.

Synthetic Workflow

The overall synthetic scheme is depicted below:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N,N'-bis(3-hydroxypropyl)homopiperazine

This procedure outlines the N-alkylation of homopiperazine with 3-chloro-1-propanol.

-

Materials:

-

Homopiperazine

-

3-Chloro-1-propanol

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

To a solution of homopiperazine (1.0 eq) in acetonitrile, add anhydrous potassium carbonate (2.5 eq).

-

Add 3-chloro-1-propanol (2.2 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Dissolve the residue in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The resulting oil solidifies upon standing. The solid is crushed and dried over P₂O₅ in a desiccator to yield N,N'-bis-(3-hydroxypropyl)homopiperazine.[1]

-

Step 2: Synthesis of this compound

This step involves the esterification of the diol intermediate with 3,4,5-trimethoxybenzoyl chloride.

-

Materials:

-

N,N'-bis(3-hydroxypropyl)homopiperazine (from Step 1)

-

3,4,5-Trimethoxybenzoyl chloride

-

Anhydrous chloroform (B151607) (CHCl₃)

-

Anhydrous ether

-

Ethanol (B145695) (EtOH)

-

Ethereal hydrogen chloride (HCl) solution

-

-

Procedure:

-

Dissolve N,N'-bis(3-hydroxypropyl)homopiperazine (1.0 eq) and 3,4,5-trimethoxybenzoyl chloride (2.2 eq) in anhydrous chloroform.[1]

-

Heat the solution to boiling and reflux for 5 hours.[1]

-

After cooling, distill off the chloroform under vacuum.[1]

-

Dissolve the resulting viscous oil in water and wash the aqueous solution with ether to remove impurities.[1]

-

The aqueous layer is then made alkaline and the liberated Dilazep free base is extracted with ether.

-

Dry the combined ethereal extracts over anhydrous sodium sulfate (Na₂SO₄).[1]

-

Filter and evaporate the ether under vacuum to yield a highly viscous residue of Dilazep free base.[1]

-

Dissolve the residue in absolute ethanol.[1]

-

Add a calculated equivalent amount of ethereal HCl solution to precipitate the dihydrochloride salt.[1]

-

Filter the crystalline solid, wash with a small amount of cold ethanol, and dry over P₂O₅ to obtain this compound.[1] The product can be recrystallized from ethanol to achieve higher purity.[1]

-

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 1,4-bis[3-(3,4,5-Trimethoxybenzoyloxy)propyl]homopiperazine dihydrochloride | [2] |

| Molecular Formula | C₃₁H₄₄N₂O₁₀ · 2HCl | [3][4] |

| Molecular Weight | 677.62 g/mol | [3] |

| Appearance | White powder | - |

| Melting Point | 194-198 °C (with 1 mol of water of crystallization) | [1] |

| Solubility | Soluble in water and acetonitrile. | [4] |

| Storage Temperature | 2-8 °C | - |

| CAS Number | 20153-98-4 | [3][4] |

Signaling Pathway

Dilazep's primary mechanism of action involves the inhibition of equilibrative nucleoside transporter 1 (ENT1), which is responsible for the reuptake of adenosine from the extracellular space. By blocking this transporter, Dilazep increases the extracellular concentration of adenosine, thereby enhancing its downstream signaling effects.

Caption: Signaling pathway of Dilazep.

The increased activation of adenosine receptors, particularly the A2A subtype on vascular smooth muscle cells and platelets, leads to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in vasodilation and the inhibition of platelet aggregation.

Conclusion

This technical guide provides a detailed and practical overview of the synthesis and core chemical properties of this compound. The experimental protocols are designed to be reproducible in a standard laboratory setting, and the summarized data offers a quick reference for researchers. The included signaling pathway diagram visually articulates the compound's established mechanism of action, providing a foundational understanding for further investigation and development in the field of cardiovascular therapeutics.

References

The Cellular Pharmacology of Dilazep Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dilazep (B1670637) dihydrochloride (B599025) is a potent coronary and cerebral vasodilator that exerts its physiological effects through a multifaceted mechanism at the cellular level.[1][2] Primarily recognized as an inhibitor of adenosine (B11128) uptake, Dilazep potentiates the local concentration of endogenous adenosine, thereby modulating a cascade of downstream signaling events crucial in cardiovascular and cellular homeostasis.[1][3][4] This technical guide provides an in-depth exploration of the cellular and molecular actions of Dilazep, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

Core Mechanism of Action: Inhibition of Adenosine Transport

Dilazep's principal mechanism of action is the inhibition of cellular adenosine reuptake, which elevates extracellular adenosine concentrations.[1][3][4] This allows for enhanced activation of purinergic P1 (adenosine) receptors, leading to a variety of physiological responses, including vasodilation and inhibition of platelet aggregation.[3][4] Dilazep is a potent inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT1.[5][6]

Quantitative Data: Inhibition of Nucleoside Transport

The inhibitory potency of Dilazep on nucleoside transport varies across different cell types. The following table summarizes the half-maximal inhibitory concentration (IC50) values for uridine (B1682114) transport.

| Cell Type | IC50 for Uridine Transport Inhibition (nM) |

| Human Erythrocytes | 5 - 30 |

| S49 Mouse Leukemia Cells | 5 - 30 |

| P388 Mouse Leukemia Cells | 5 - 30 |

| Chinese Hamster Ovary (CHO) Cells | > 1000 |

| Novikoff Rat Hepatoma Cells | > 1000 |

| Data compiled from literature.[7] |

Effects on Cardiovascular Cells

Dilazep exhibits significant effects on various cells within the cardiovascular system, contributing to its therapeutic profile.

Endothelial Cells

In vascular endothelial cells, Dilazep demonstrates cytoprotective effects against oxidative stress. It has been shown to suppress the augmented procoagulant activity of injured endothelial cells.[8] Furthermore, Dilazep can inhibit the expression of monocyte chemoattractant protein-1 (MCP-1) mRNA in human endothelial cells stimulated with glycoxidized LDL, an effect partially mediated by the A2a adenosine receptor.[9]

Smooth Muscle Cells

Dilazep induces relaxation of smooth muscle cells, a key factor in its vasodilatory action.[3][10] This effect is attributed to both adenosine-mediated pathways and a direct calcium antagonistic effect at higher concentrations.[10][11] Dilazep has been observed to have a relaxant effect on K+-induced contracture in guinea pig taenia coli, similar to papaverine.[10]

Cardiac Cells

In cardiac tissue, Dilazep potentiates the negative inotropic (force of contraction) and chronotropic (heart rate) effects of adenosine.[12] It achieves this by inhibiting the uptake and degradation of adenosine by atrial tissue.[12] Studies on isolated hearts have shown that Dilazep can protect the myocardium against ischemia-reperfusion injury by preserving ATP levels, reducing calcium overload, and improving the recovery of mechanical function.[13]

Effects on Platelets

Dilazep is a potent inhibitor of platelet aggregation induced by various agonists, including thrombin, collagen, and ADP.[14][15][16][17] Its antiplatelet activity is a result of multiple cellular effects.

Inhibition of Calcium Mobilization

Dilazep inhibits the elevation of intracellular calcium concentration ([Ca2+]i) in activated platelets.[14] It blocks both the influx of extracellular calcium and the release of calcium from intracellular stores.[14]

Modulation of Arachidonic Acid Metabolism

Dilazep inhibits the liberation of arachidonic acid from platelet membrane phospholipids, leading to a reduced production of pro-aggregatory thromboxane (B8750289) A2 (TXA2).[14][16]

Quantitative Data: Inhibition of Platelet Aggregation

| Agonist | Dilazep Concentration for Inhibition | Effect |

| Norepinephrine (10 µg/ml) | 200 µg/ml | Partial Inhibition |

| Norepinephrine (10 µg/ml) | 500 µg/ml | Complete Inhibition |

| ADP (1 µg/ml) | 200 µg/ml | Partial Inhibition |

| ADP (1 µg/ml) | 500 µg/ml | Complete Inhibition |

| Data from in vitro studies on human platelet-rich plasma.[17] |

Signaling Pathways

The cellular effects of Dilazep are mediated through complex signaling pathways, primarily initiated by the potentiation of adenosine signaling.

Adenosine Signaling Pathway

Caption: Dilazep inhibits adenosine uptake via ENT1, increasing extracellular adenosine and activating A2A receptors.

Platelet Activation Pathway Inhibition

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dilazep dihydrochloride | Nucleoside Transporters | Tocris Bioscience [tocris.com]

- 3. What is Dilazep Hydrochloride Hydrate used for? [synapse.patsnap.com]

- 4. What is the mechanism of Dilazep Hydrochloride Hydrate? [synapse.patsnap.com]

- 5. Dilazep Analogues for the Study of Equilibrative Nucleoside Transporters 1 and 2 (ENT1 and ENT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dilazep analogues for the study of equilibrative nucleoside transporters 1 and 2 (ENT1 and ENT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of nucleoside and nucleobase transport and nitrobenzylthioinosine binding by dilazep and hexobendine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytoprotective effect of dilazep on hydrogen peroxide-perturbed vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dilazep and fenofibric acid inhibit MCP-1 mRNA expression in glycoxidized LDL-stimulated human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Effects of 1, 4-bis-(3-(3, 4, 5-trimethoxy benzoyl oxy)-propyl) perhydro-1, 4-diazepine (dilazep) on the isolated smooth muscles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dilazep: an inhibitor of adenosine uptake with intrinsic calcium antagonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potentiation by dilazep on the negative inotropic effect of adenosine on guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of myocardial protective action of dilazep during ischaemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of dilazep on cytoplasmic calcium ion concentrations and arachidonic acid metabolism in activated human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of dilazep on human platelets and rat vascular tissue: in vitro studies on platelet aggregation, and arachidonic acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanism of anti-platelet aggregating action of dilazep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of dilazep (AS-05) on human blood platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Vasodilator: An In-depth Technical Guide to the Early Research and Discovery of Dilazep

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the seminal research that led to the discovery and characterization of Dilazep (B1670637) as a potent vasodilator. We delve into the foundational preclinical and early clinical studies that first elucidated its mechanism of action, focusing on its role as an adenosine (B11128) reuptake inhibitor. This document compiles quantitative data from these pioneering investigations into structured tables for comparative analysis, outlines the detailed experimental protocols employed, and visualizes the key signaling pathways and experimental workflows through meticulously crafted diagrams. This guide serves as a critical resource for researchers in pharmacology and drug development, offering a detailed historical and technical perspective on the origins of a significant cardiovascular therapeutic agent.

Introduction: The Quest for Novel Coronary Vasodilators

The mid-20th century saw a concerted effort in medicinal chemistry to discover and develop novel therapeutic agents for the management of coronary artery disease and angina pectoris. The primary goal was to identify compounds that could effectively increase coronary blood flow, thereby alleviating myocardial ischemia. It was within this context that Dilazep emerged as a promising candidate. Early pharmacological screening revealed its potent coronary vasodilating properties, sparking further investigation into its mechanism of action and therapeutic potential.

Early Pharmacological Discovery and Mechanism of Action

Initial investigations into Dilazep's pharmacological profile quickly identified its primary mechanism as the potentiation of endogenous adenosine. Unlike direct-acting vasodilators, Dilazep was found to be an inhibitor of adenosine uptake into cells, particularly erythrocytes. This inhibition leads to an increase in the extracellular concentration of adenosine, a powerful endogenous vasodilator. The elevated adenosine levels then act on adenosine receptors in the vascular smooth muscle, leading to relaxation and an increase in blood vessel diameter.

The Adenosine Signaling Pathway

The vasodilatory effect of Dilazep is intrinsically linked to the adenosine signaling cascade. By preventing the reuptake of adenosine, Dilazep effectively amplifies its local signaling effects. The accumulated extracellular adenosine binds to A2A adenosine receptors on vascular smooth muscle cells. This receptor activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). The rise in cAMP levels activates protein kinase A (PKA), which in turn phosphorylates downstream targets that ultimately result in smooth muscle relaxation and vasodilation. Some early research also suggested a potential link to calcium channel antagonistic effects at higher concentrations.

Quantitative Analysis of Early Vasodilator Research

The following tables summarize the key quantitative findings from early in vivo and in vitro studies that established the vasodilator efficacy of Dilazep.

Table 1: Hemodynamic Effects of Intravenous Dilazep in Humans

| Parameter | Baseline (Mean ± SD) | Post-Dilazep (0.2 mg/kg IV) (Mean ± SD) | Percentage Change | Reference |

| Coronary Resistance (mmHg x min x ml⁻¹) | 1.0 | 0.5 | -50% | [1] |

| Coronary Diameter | - | - | +23% | [1] |

| Systolic Blood Pressure (mmHg) | - | - | ↓ 13.3 (average) | [2] |

| Diastolic Blood Pressure (mmHg) | - | - | ↓ 10.6 (average) | [2] |

| Upper Limb Blood Flow | - | - | +32% | [2] |

| Peripheral Vascular Resistance | - | - | -29% | [2] |

Table 2: Hemodynamic Effects of Dilazep in Anesthetized Dogs

| Parameter | Dosage | Observation | Reference |

| Coronary Resistance | 0.2 mg/kg IV | Marked and sustained reduction | [2][3] |

| Coronary Blood Flow | 0.2 mg/kg IV | Marked and sustained increase | [2][3] |

| Total Systemic Resistance | 0.2 mg/kg IV | Significant reduction | [2][3] |

| Aortic Pressure | 0.2 mg/kg IV | Significant reduction | [2][3] |

Table 3: Potentiation of Adenosine-Induced Vasodilation by Dilazep in Cats

| Parameter | Condition | Value (Mean ± SE) | Reference |

| Superior Mesenteric Arterial Conductance (SMAC) % Change (Rmax) | Post-Dilazep + Adenosine | 193.4 ± 27.3% | [4] |

| EC50 of Adenosine on SMAC | Post-Dilazep | 2.8 ± 1.3 µM | [4] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments that were instrumental in characterizing Dilazep's vasodilator properties.

In Vitro Isolated Smooth Muscle Preparation

This protocol was fundamental in demonstrating the direct relaxant effects of Dilazep on vascular and non-vascular smooth muscle and its potentiation of adenosine.

-

Tissue Preparation: Tissues such as guinea pig taenia coli, rabbit aorta, and dog coronary arteries were isolated and dissected into strips.

-

Organ Bath Setup: The isolated tissue strips were mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a mixture of 95% O₂ and 5% CO₂.

-

Tension Recording: The tissues were connected to isometric force transducers to record changes in muscle tension. A resting tension was applied to the tissues.

-

Experimental Procedure:

-

After an equilibration period, the tissues were contracted with a standard agonist (e.g., potassium chloride, histamine, or noradrenaline).

-

Once a stable contraction was achieved, cumulative concentrations of Dilazep were added to the organ bath to generate a dose-response curve for its relaxant effect.

-

To study the potentiation of adenosine, sub-threshold concentrations of Dilazep were added before generating a dose-response curve for adenosine.

-

-

Data Analysis: The relaxant effect of Dilazep was expressed as a percentage of the pre-contraction induced by the agonist. pD'₂ values (a measure of antagonist potency) were calculated.

In Vivo Hemodynamic Studies in Anesthetized Dogs

This in vivo model was crucial for understanding the effects of Dilazep on the integrated cardiovascular system.

-

Animal Preparation: Mongrel dogs were anesthetized, and catheters were inserted into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

-

Coronary Blood Flow Measurement: A thoracotomy was performed, and an electromagnetic flow probe was placed around the left circumflex or left anterior descending coronary artery to measure coronary blood flow.

-

Hemodynamic Monitoring: Aortic pressure, left ventricular pressure, and heart rate were continuously monitored.

-

Experimental Protocol:

-

After a stabilization period, baseline hemodynamic parameters and coronary blood flow were recorded.

-

Dilazep was administered intravenously at various doses (e.g., 0.2 mg/kg).

-

Hemodynamic parameters and coronary blood flow were recorded continuously for a specified period post-administration.

-

-

Data Calculation: Coronary vascular resistance was calculated by dividing mean aortic pressure by mean coronary blood flow.

Early Human Clinical Trials

These studies provided the first evidence of Dilazep's vasodilator effects in a clinical setting.

-

Patient Population: Patients with angina pectoris or mild to moderate hypertension were recruited.

-

Study Design: Early studies were often open-label or placebo-controlled, double-blind trials.

-

Drug Administration: Dilazep was administered intravenously (e.g., 0.2 mg/kg over 1-2 minutes) or orally.

-

Hemodynamic Measurements:

-

Systemic Hemodynamics: Blood pressure was measured using a sphygmomanometer. Upper limb blood flow was assessed using strain-gauge plethysmography.

-

Coronary Hemodynamics: In patients undergoing cardiac catheterization, coronary angiography was used to measure coronary artery diameter. Coronary blood flow and resistance were also determined.

-

-

Data Analysis: Changes in hemodynamic parameters from baseline were calculated and compared between treatment and placebo groups.

Conclusion

The early research on Dilazep laid a robust foundation for its clinical use as a vasodilator. Through a combination of in vitro and in vivo studies, its primary mechanism of action as an adenosine reuptake inhibitor was established. The quantitative data from these initial investigations clearly demonstrated its efficacy in increasing coronary blood flow and reducing vascular resistance. The experimental protocols developed during this period were instrumental in characterizing its pharmacological profile and paving the way for its therapeutic application in cardiovascular medicine. This technical guide serves to consolidate this foundational knowledge for the benefit of contemporary researchers and drug development professionals.

References

- 1. Effects of dilazep on coronary and systemic hemodynamics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A technique for measurement of retrograde coronary blood flow in intact anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of dilazep on coronary and systemic circulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dilazep potentiation of adenosine-mediated superior mesenteric arterial vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biochemical Impact of Dilazep Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dilazep dihydrochloride (B599025) is a potent vasodilator and cardioprotective agent with a well-defined primary mechanism of action centered on the modulation of purinergic signaling. By inhibiting the cellular uptake of adenosine (B11128), Dilazep amplifies the effects of this endogenous nucleoside, triggering a cascade of biochemical events that culminate in significant physiological responses, primarily within the cardiovascular system. This technical guide provides an in-depth exploration of the biochemical pathways affected by Dilazep, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling cascades and workflows.

Core Mechanism of Action: Inhibition of Adenosine Uptake

Dilazep's principal molecular target is the Equilibrative Nucleoside Transporter 1 (ENT1) . ENTs are transmembrane proteins that facilitate the bidirectional movement of nucleosides like adenosine across the cell membrane, down their concentration gradient. Dilazep is a potent, competitive inhibitor of ENT1, and to a lesser extent, ENT2, thereby blocking the reuptake of adenosine from the extracellular space into cells such as erythrocytes and endothelial cells. This inhibition leads to a localized increase in the extracellular concentration of adenosine, enhancing its availability to bind to and activate purinergic P1 receptors (adenosine receptors).

The binding affinity of Dilazep for hENT1 is in the nanomolar range, indicating a high-potency interaction.

Table 1: Inhibitory Potency of Dilazep against Equilibrative Nucleoside Transporters

| Target | Parameter | Value | Cell Line/System | Reference |

| Human ENT1 (hENT1) | Kᵢ | 0.41 nM | Erythrocyte Membranes | |

| Human ENT1 (hENT1) | IC₅₀ | < 100 nM | PK15NTD porcine cells expressing hENT1 | |

| Human Erythrocytes | IC₅₀ (Uridine Transport) | 5-30 nM | Human Erythrocytes | |

| S49 Mouse Leukemia Cells | IC₅₀ (Uridine Transport) | 5-30 nM | S49 Cells |

Primary Biochemical Pathway: Enhanced Adenosine Receptor Signaling

The accumulation of extracellular adenosine due to ENT1 inhibition by Dilazep is the critical initiating event for its downstream effects. Adenosine activates four subtypes of G-protein coupled receptors: A₁, A₂ₐ, A₂ᵦ, and A₃. The vasodilatory and antiplatelet effects of Dilazep are primarily mediated through the activation of A₂ₐ receptors on vascular smooth muscle cells and platelets.

Activation of the A₂ₐ receptor stimulates the Gαs subunit of its associated G-protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.

Key Affected Pathways and Quantitative Effects

Vasodilation and Hemodynamic Effects

The increase in intracellular cAMP in vascular smooth muscle cells activates Protein Kinase A (PKA), leading to the phosphorylation of proteins that regulate intracellular calcium levels and myosin light-chain kinase activity. The net effect is smooth muscle relaxation and vasodilation, particularly in the coronary and cerebral arteries. This vasodilation results in reduced vascular resistance and increased blood flow.

Table 2: Hemodynamic Effects of Dilazep in Humans

| Parameter | Change | Dose/Route | Study Population | Reference |

| Coronary Resistance | -42% | 200-400 mg; Oral | 25 Anginal Patients | |

| Coronary Arterial Diameter | +22-25% | 200-400 mg; Oral | 25 Anginal Patients | |

| Systemic Vascular Resistance | -17.9% | 200-400 mg; Oral | 25 Anginal Patients | |

| Coronary Resistance | -50% | 0.2 mg/kg; IV | 18 Patients | |

| Upper Limb Vascular Resistance | -29% | 0.2 mg/kg; IV | 12 Hypertensive Patients |

Anti-Platelet Aggregation

In platelets, the A₂ₐ receptor-mediated increase in cAMP inhibits platelet activation and aggregation. This effect contributes to the antithrombotic properties of Dilazep. Dilazep has been shown to inhibit platelet aggregation induced by various stimuli, including ADP and norepinephrine. The inhibition of adenosine uptake by Dilazep in whole blood is crucial for this effect, as it prevents the rapid clearance of adenosine by erythrocytes, allowing it to act on platelets. Furthermore, Dilazep can reduce the formation of thromboxane (B8750289) B2 (TXB2), a potent platelet aggregator, by impairing the release and metabolism of arachidonic acid in platelets.

Table 3: Effects of Dilazep on Platelet Aggregation

| Stimulus | Dilazep Concentration | Effect | System | Reference |

| ADP (1 µg/mL) | 500 µg/mL | Complete Inhibition | In vitro (Human PRP) | |

| Norepinephrine (10 µg/mL) | 500 µg/mL | Complete Inhibition | In vitro (Human PRP) | |

| ADP | Adenosine IC₅₀ ≈ 2 µM (in presence of 1 µM Dilazep) | Inhibition | In vitro (Human Whole Blood) | |

| Collagen & Thrombin | Dose-dependent | Suppression of Malondialdehyde Production | In vitro (Human Platelets) |

Cardioprotection and Anti-Ischemic Effects

By potentiating the effects of endogenous adenosine, Dilazep exerts significant cardioprotective effects against ischemic damage. This is achieved through several mechanisms, including improved myocardial oxygen supply via coronary vasodilation, reduced myocardial oxygen consumption, and prevention of abnormal calcium accumulation in myocardial cells during reperfusion. Studies in animal models have shown that Dilazep can reduce tissue lactate (B86563) concentration and improve ATP content in the ischemic myocardium.

Anti-Inflammatory Pathway

Recent evidence suggests Dilazep possesses anti-inflammatory properties. In human endothelial cells stimulated with glycoxidized LDL, Dilazep has been shown to abrogate the expression of Monocyte Chemoattractant Protein-1 (MCP-1) mRNA. This effect is partially mediated through the A₂ₐ adenosine receptor and involves the suppression of NF-κB activity.

Detailed Experimental Protocols

Radiolabeled Adenosine Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the transport of radiolabeled adenosine into cells expressing nucleoside transporters.

-

Cell Culture: A cell line stably expressing the human nucleoside transporter of interest (e.g., hENT1) is cultured in appropriate media and seeded into 96-well plates.

-

Assay Buffer: A transport buffer (e.g., Krebs-Ringer-HEPES) is prepared.

-

Inhibitor Pre-incubation: Culture medium is aspirated, and cells are washed with transport buffer. Various concentrations of Dilazep are added to the wells and incubated for 15-30 minutes at room temperature.

-

Uptake Initiation: The uptake reaction is started by adding a mixture of [³H]-adenosine and unlabeled adenosine to achieve a final desired concentration (e.g., 1 µM).

-

Incubation: The plate is incubated for a defined period (e.g., 10 minutes) to allow for adenosine uptake.

-

Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold transport buffer. Cells are then lysed with a suitable lysis buffer (e.g., containing a mild detergent).

-

Quantification: The amount of [³H]-adenosine taken up by the cells is quantified by adding the cell lysate to a scintillation cocktail and measuring the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of Dilazep that causes 50% inhibition of adenosine uptake (IC₅₀) is determined by fitting the data to a dose-response curve.

Radioligand Competition Binding Assay for ENT1

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a known high-affinity radioligand for the target transporter.

-

Membrane Preparation: Cell membranes are prepared from cells overexpressing hENT1.

-

Assay Setup: In a microtiter plate, the cell membranes are combined with a fixed concentration of a high-affinity ENT1 radioligand (e.g., [³H]-Nitrobenzylthioinosine, [³H]-NBMPR) and varying concentrations of Dilazep.

-

Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition binding curve, from which the IC₅₀ value is determined. The Kᵢ (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This assay measures the effect of a compound on platelet aggregation in response to an agonist.

-

Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging fresh whole blood collected from healthy donors.

-

Assay Procedure: The PRP is placed in an aggregometer cuvette with a stir bar at 37°C. A baseline light transmission is established.

-

Inhibitor Incubation: Dilazep or vehicle control is added to the PRP and incubated for a short period.

-

Aggregation Induction: An aggregating agent (e.g., ADP, collagen, or norepinephrine) is added to the cuvette to induce platelet aggregation.

-

Measurement: As platelets aggregate, the light transmission through the PRP increases. This change is recorded over time by the aggregometer.

-

Data Analysis: The extent of aggregation is quantified by the maximum change in light transmission. The inhibitory effect of Dilazep is calculated by comparing the aggregation in its presence to the control.

Conclusion

Dilazep dihydrochloride's therapeutic effects are rooted in its potent inhibition of the ENT1 nucleoside transporter. This primary action initiates a cascade of well-defined biochemical events, predominantly through the enhancement of adenosine A₂ₐ receptor signaling. The resulting increase in intracellular cAMP levels drives the key vasodilatory and anti-platelet pathways responsible for its clinical efficacy in cardiovascular disorders. Further research into its anti-inflammatory and other secondary pathways may reveal additional therapeutic applications for this multifaceted compound. The methodologies and quantitative data presented in this guide offer a comprehensive framework for researchers engaged in the study of purinergic signaling and the development of novel ENT1 inhibitors.

An In-depth Technical Guide to Dilazep Dihydrochloride for Graduate Students, Researchers, and Drug Development Professionals

An Introduction to the Core Pharmacology and Therapeutic Potential of Dilazep (B1670637) Dihydrochloride (B599025)

This technical guide provides a comprehensive overview of Dilazep dihydrochloride, a potent coronary and cerebral vasodilator. Primarily targeting researchers, scientists, and professionals in drug development, this document delves into the core mechanism of action, pharmacological properties, clinical applications, and key experimental methodologies associated with this compound. All quantitative data is presented in structured tables for ease of comparison, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Core Mechanism of Action: Adenosine (B11128) Uptake Inhibition

This compound's primary mechanism of action is the inhibition of adenosine uptake by cells, which it achieves by blocking equilibrative nucleoside transporters (ENTs), particularly ENT1.[1] This inhibition leads to an increase in the extracellular concentration of adenosine, a nucleoside with significant physiological effects, including vasodilation and inhibition of platelet aggregation.[1]

The elevated extracellular adenosine levels amplify its interaction with adenosine receptors on various cell types. A key interaction is with the adenosine A2A receptors on vascular smooth muscle cells.[1] Activation of these receptors triggers a signaling cascade that ultimately leads to vasodilation and improved blood flow.[1]

Pharmacological Properties

Potency and Selectivity

Dilazep is a potent inhibitor of ENT1 with significantly lower affinity for ENT2, demonstrating its selectivity.

| Target | IC50 (nM) | Reference |

| Human ENT1 | 17.5 | [1] |

| Human ENT2 | 8800 | [1] |

Pharmacokinetics

Pharmacokinetic studies have been conducted in various species, including humans, revealing key parameters of its absorption, distribution, metabolism, and excretion.

| Parameter | Human | Rat | Dog | Reference |

| Half-life (t½) | 3.04 ± 1.34 h | Data not available | Data not available | [2] |

| Time to max concentration (Tmax) | 1.40 ± 0.82 h | Data not available | Data not available | [2] |

| Metabolism | - | Isotope technics in studies on dilazep pharmacokinetics and metabolism in the rat have been reported. | Effects of dilazep in evolving myocardial infarction in dogs: a biochemical study have been reported. | [3][4] |

Clinical Efficacy in Angina Pectoris

Clinical trials have investigated the efficacy of this compound in the treatment of stable angina pectoris.

| Study Design | Dosage | Key Findings | Reference |

| Double-blind, randomized, parallel design | 50 mg three times a day (in combination with propranolol) | Significant reduction in anginal attacks and nitroglycerin consumption; increased exercise tolerance. | [5] |

| Double-blind, randomized | 300 mg/day | Comparable efficacy to nifedipine (B1678770) in reducing anginal crises and ST depression, with better tolerability. | |

| Open-label | 200-400 mg (single oral dose) | Significant increase in coronary blood flow and a 42% reduction in coronary resistance. |

Key Experimental Protocols

Adenosine Uptake Inhibition Assay

This protocol outlines the general procedure for assessing the inhibition of adenosine uptake by Dilazep in a cell-based assay.

Methodology:

-

Cell Culture: Cells stably expressing the target nucleoside transporter (e.g., hENT1) are cultured in appropriate medium and seeded in 96-well plates.[6]

-

Inhibitor Pre-incubation: The culture medium is aspirated, and cells are washed with a transport buffer. Cells are then pre-incubated with varying concentrations of this compound for 15-30 minutes.[6]

-

Initiation of Uptake: A solution containing radiolabeled adenosine (e.g., [³H]-adenosine) is added to each well to initiate the uptake process.[6]

-

Incubation: The plate is incubated for a specific duration (e.g., 10 minutes) at room temperature to allow for adenosine uptake.[6]

-

Termination of Uptake: The reaction is stopped by rapidly filtering the contents of the wells through glass fiber filters to separate the cells from the assay medium. The filters are then washed with ice-cold buffer to remove any non-specifically bound radiolabel.[6]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[6]

-

Data Analysis: The concentration of Dilazep that causes 50% inhibition of adenosine uptake (IC50) is determined by fitting the data to a dose-response curve.[6]

In Vitro Platelet Aggregation Assay

This protocol describes the assessment of Dilazep's antiplatelet activity using light transmission aggregometry.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors and centrifuged at a low speed to separate the PRP.[7][8] Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed and is used as a reference.[7][8]

-

Incubation with Dilazep: PRP is incubated with different concentrations of this compound or a vehicle control for a specified period.

-

Induction of Aggregation: A platelet agonist, such as adenosine diphosphate (B83284) (ADP) or collagen, is added to the PRP to induce aggregation.[7]

-

Measurement of Aggregation: The change in light transmission through the PRP sample is continuously monitored using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, leading to an increase in light transmission.[7]

-

Data Analysis: The extent of platelet aggregation is quantified, and the inhibitory effect of Dilazep is determined by comparing the aggregation in the presence of the compound to the vehicle control.

In Vivo Measurement of Vasodilation

This protocol outlines a non-invasive method to assess flow-mediated vasodilation in response to a vasodilator like Dilazep using high-resolution ultrasound.

Methodology:

-

Animal Preparation: The animal (e.g., a rat) is anesthetized, and a specific artery (e.g., the femoral artery) is surgically exposed for imaging.

-

Baseline Measurement: A high-resolution ultrasound probe is used to obtain baseline measurements of the arterial diameter and blood flow velocity using Doppler mode.

-

Drug Administration: this compound is administered, typically intravenously.

-

Post-Dose Measurement: The arterial diameter and blood flow velocity are continuously monitored using the ultrasound system to record the changes induced by the drug.

-

Data Analysis: The percentage change in arterial diameter from the baseline is calculated to quantify the extent of vasodilation.

This guide provides a foundational understanding of this compound for graduate-level researchers and professionals. The provided data and protocols serve as a starting point for further investigation into the therapeutic potential and pharmacological nuances of this compound.

References

- 1. [Dilazep vs. nifedipine in patients with stable effort angina. A double blind randomized study (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of diltiazem in selected animal species and human beings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Video: Ultrasound Assessment of Flow-Mediated Dilation of the Brachial and Superficial Femoral Arteries in Rats [jove.com]

- 4. Effects of dilazep in evolving myocardial infarction in dogs: a biochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Value of dilazep in the treatment of coronary insufficiency. A randomized and double-blind study on subjects with stable, exertion angina] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Species comparison of pharmacokinetics and metabolism of diltiazem in humans, dogs, rabbits, and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of sustained-release diltiazem in stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Experimental and early investigational drugs for angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]

Dilazep Dihydrochloride: A Technical Guide to its Role in Purinergic Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dilazep (B1670637) dihydrochloride (B599025), a potent coronary and cerebral vasodilator, exerts its primary pharmacological effects through the intricate network of purinergic signaling. This technical guide provides an in-depth analysis of Dilazep's core mechanism of action, focusing on its role as a highly selective inhibitor of equilibrative nucleoside transporter 1 (ENT1). By blocking adenosine (B11128) reuptake, Dilazep significantly elevates extracellular adenosine levels, thereby potentiating the signaling cascade mediated by P1 (adenosine) purinergic receptors. This guide summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the involved signaling pathways to offer a comprehensive resource for researchers and professionals in drug development. While Dilazep's primary action is on adenosine transport, its indirect influence on P2 purinergic receptor signaling and a lack of direct interaction with ectonucleotidases are also discussed.

Core Mechanism of Action: Inhibition of Adenosine Uptake

Dilazep's principal mechanism in purinergic signaling is the potent and selective inhibition of adenosine uptake by cells. This action is primarily mediated through the blockade of equilibrative nucleoside transporters (ENTs), with a pronounced selectivity for ENT1 over ENT2.[1] This inhibition leads to an accumulation of endogenous adenosine in the extracellular space, thereby amplifying its physiological effects.[2][3]

Quantitative Inhibition of Equilibrative Nucleoside Transporters

Dilazep demonstrates a significantly higher affinity for human ENT1 (hENT1) compared to human ENT2 (hENT2), as evidenced by the following inhibitory concentrations (IC50):

| Transporter | IC50 (nM) | Selectivity (ENT2/ENT1) |

| hENT1 | 17.5[1] | ~503-fold |

| hENT2 | 8,800[1] |

This marked selectivity underscores Dilazep's targeted action on the primary transporter responsible for adenosine clearance in many tissues.

Modulation of Purinergic Receptor Signaling

The elevation of extracellular adenosine resulting from ENT1 inhibition by Dilazep leads to enhanced activation of P1 purinergic receptors. The effects of Dilazep are often mediated through these adenosine receptors.[4]

P1 (Adenosine) Receptor Signaling

The potentiation of adenosine's effects by Dilazep suggests an indirect agonistic activity at P1 receptors. Studies have shown that the vasodilatory and anti-inflammatory effects of Dilazep can be attenuated by adenosine receptor antagonists. For instance, the suppression of nitric oxide synthesis by Dilazep is reversed by caffeine, a non-selective adenosine receptor antagonist. Furthermore, the A2a adenosine receptor antagonist, ZM241385, has been shown to partially inhibit the suppressive effect of Dilazep on MCP-1 mRNA expression.[4] One of the downstream effects of A2 receptor activation is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In line with this, Dilazep has been observed to significantly increase cAMP concentrations in coronary arteries.[5]

Currently, there is a lack of published data on the direct binding affinity (Ki or Kd) or functional agonistic/antagonistic activity (EC50) of Dilazep itself at the various P1 receptor subtypes (A1, A2A, A2B, A3). Its effects are widely considered to be indirect, resulting from the increased availability of endogenous adenosine.

P2 (ATP/ADP) Receptor Signaling

There is no current evidence to suggest that Dilazep directly interacts with P2 purinergic receptors. The purinergic signaling landscape is a dynamic interplay between ATP, ADP, and adenosine, with ectonucleotidases converting ATP/ADP to adenosine. By increasing the persistence of adenosine, Dilazep indirectly modulates the balance of purinergic signaling, potentially dampening pro-inflammatory signals that can be mediated by certain P2 receptors by enhancing the anti-inflammatory effects of adenosine.

Effect on Ectonucleotidases

Ectonucleotidases are cell surface enzymes that play a crucial role in the catabolism of extracellular nucleotides, ultimately leading to the production of adenosine. Key enzymes in this cascade include NTPDases (e.g., CD39), which hydrolyze ATP and ADP to AMP, and ecto-5'-nucleotidase (CD73), which converts AMP to adenosine.

A comprehensive review of the literature reveals no direct evidence of Dilazep inhibiting the enzymatic activity of ectonucleotidases. One study on the potentiation of adenosine's negative inotropic effect by Dilazep suggested that Dilazep may retard the degradation of adenosine by deaminase, in addition to inhibiting its uptake.[6] However, specific quantitative data on the inhibition of ectonucleotidases by Dilazep is not available.

Experimental Protocols

Radiolabeled Adenosine Uptake Assay for ENT1/ENT2 Inhibition

This protocol outlines a method for determining the inhibitory activity of Dilazep on adenosine uptake in cells expressing specific nucleoside transporters.

Materials:

-

Cell line stably expressing the human nucleoside transporter of interest (e.g., hENT1 or hENT2).

-

Cell culture medium and supplements.

-

96-well cell culture plates.

-

Transport buffer (e.g., 50 mM Tris-HCl pH 7.4, 120 mM NaCl, 3 mM K2HPO4, 10 mM glucose, 1 mM MgCl2, 1 mM CaCl2).

-

Dilazep dihydrochloride stock solution.

-

[³H]-adenosine stock solution.

-

Unlabeled adenosine.

-

Cell lysis buffer.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Cell Seeding: Seed the transporter-expressing cells into a 96-well plate at a density that ensures a confluent monolayer on the day of the assay. Culture overnight.

-

Inhibitor Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells once with transport buffer. Add transport buffer containing various concentrations of Dilazep to the wells and incubate for a defined period (e.g., 10-30 minutes) at room temperature.

-

Adenosine Uptake: Add radiolabeled adenosine (e.g., [³H]-adenosine) to each well at a final concentration appropriate for the transporter being studied. Incubate for a short, defined period (e.g., 1-10 minutes) during which uptake is linear.

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold transport buffer containing a high concentration of unlabeled adenosine to displace any non-specifically bound radioligand.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of Dilazep that causes 50% inhibition of adenosine uptake (IC50) by fitting the data to a dose-response curve using appropriate software.

Radioligand Binding Assay for ENT1 Affinity

This protocol is for determining the binding affinity of Dilazep to ENT1 using a competitive binding assay with a high-affinity radioligand.

Materials:

-

Cell membranes prepared from cells overexpressing hENT1.

-

[³H]-Nitrobenzylthioinosine ([³H]-NBMPR), a high-affinity ENT1 ligand.

-

Binding buffer.

-

This compound or other test compounds at various concentrations.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a microplate or microcentrifuge tubes, combine the cell membranes, [³H]-NBMPR at a concentration close to its Kd, and varying concentrations of Dilazep in the binding buffer. Include control wells with no inhibitor and wells with a high concentration of a known ENT1 inhibitor to determine total and non-specific binding, respectively.

-

Incubation: Incubate the reaction mixtures at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the reaction mixtures through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of Dilazep. Plot the percentage of specific binding against the logarithm of the Dilazep concentration and fit the data to a one-site competition model to determine the IC50. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Dilazep's Mechanism of Action in Purinergic Signaling

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C31H46Cl2N2O10 | CID 6419915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Effects of a nucleoside transporter inhibitor, dilazep, on renal microcirculation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of dilazep and SG 75 on cyclic nucleotides in the coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potentiation by dilazep on the negative inotropic effect of adenosine on guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Dilazep Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilazep (B1670637) dihydrochloride (B599025) is a potent pharmaceutical compound recognized for its vasodilatory and cardioprotective properties.[1] Primarily classified as an adenosine (B11128) uptake inhibitor, it plays a crucial role in cardiovascular therapy by enhancing the extracellular concentration of adenosine.[1][2] This technical guide provides a comprehensive overview of the physical and chemical characteristics of Dilazep dihydrochloride, its mechanism of action, and relevant experimental protocols for its characterization.

Chemical and Physical Properties

This compound is the dihydrochloride salt of Dilazep.[3] It is a white crystalline powder and is notably water-soluble, which facilitates its preparation in aqueous solutions for experimental and clinical use.[4][5]

| Property | Value | Source(s) |

| IUPAC Name | 3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]-1,4-diazepan-1-yl]propyl 3,4,5-trimethoxybenzoate;dihydrochloride | [3][6] |

| Synonyms | Dilazep HCl, Cormelian, Comelian, AS 05 | [6] |

| CAS Number | 20153-98-4 | [7][8] |

| Chemical Formula | C₃₁H₄₄N₂O₁₀ · 2HCl | [7] |

| Molecular Weight | 677.61 g/mol | [6][8] |

| Appearance | White powder | |

| Melting Point | 194-198°C (for the monohydrate) | [9] |

| Solubility | Soluble in water and acetonitrile (B52724).[7] Freely soluble in water, methanol, and chloroform; sparingly soluble in acetonitrile; slightly soluble in ethanol.[10] Specific solubilities reported include ≥ 100 mg/mL in H₂O and 100 mg/mL in DMSO (with ultrasonic assistance).[4][5] | |

| Stereochemistry | Achiral | [11] |

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of adenosine uptake by cells.[1][2] By blocking the equilibrative nucleoside transporter 1 (ENT1), Dilazep increases the extracellular concentration of adenosine.[7] This elevated adenosine level enhances its effects on adenosine receptors, leading to a cascade of physiological responses.[1]

Key effects include:

-

Vasodilation: Increased adenosine activates A2A receptors on vascular smooth muscle cells, leading to relaxation and increased blood flow.[2] This is beneficial in conditions like angina pectoris.[1]

-

Cardioprotection: Adenosine has protective effects on the myocardium during ischemic events by decreasing oxygen consumption.[2]

-

Antiplatelet Aggregation: By increasing cyclic adenosine monophosphate (cAMP) levels in platelets, adenosine inhibits their aggregation.[2]

-

Anti-inflammatory Effects: Adenosine is known to have anti-inflammatory properties.[1]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively published. However, based on standard analytical techniques for pharmaceutical compounds, the following methodologies can be applied.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of a this compound sample.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.

-

Mobile Phase: A suitable mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate (B84403) buffer), optimized for the separation of Dilazep from potential impurities.

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 25°C

-

Detection wavelength: Determined by UV-Vis spectrophotometry (typically the wavelength of maximum absorbance).

-

-

Analysis: The chromatogram is analyzed to determine the area of the main peak corresponding to Dilazep and any impurity peaks. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of this compound.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.

-

Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are compared with the expected structure of this compound to confirm its identity.[12]

Infrared (IR) Spectroscopy for Functional Group Identification

Objective: To identify the functional groups present in the this compound molecule.

Methodology:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) disk containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: The absorption bands in the spectrum are assigned to specific functional groups (e.g., C=O, C-O, C-N) present in the molecule, consistent with its known structure.[10]

Biological Activities and Applications

This compound has been investigated for various therapeutic applications due to its potent pharmacological effects.

| Application | Description | Source(s) |

| Cardiovascular Disease | Used as a coronary and cerebral vasodilator for conditions like angina pectoris and ischemic heart disease. | [1] |

| Antiplatelet Therapy | Inhibits platelet aggregation, reducing the risk of thrombus formation. | [13] |

| Neuroprotection | Shows potential in preventing ischemic cerebral injury by increasing cerebral blood flow and protecting the vascular endothelial cell membrane. | [4][5] |

| Research Tool | Utilized as an inhibitor of equilibrative nucleoside transporters (ENT1 and ENT2) in various research settings, including cancer cell line studies. | [7] |

Conclusion